molecular formula C12H15N B2731463 (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane CAS No. 2095396-57-7

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane

Cat. No.: B2731463
CAS No.: 2095396-57-7
M. Wt: 173.259
InChI Key: JLVFVQRXKUKNIZ-NWDGAFQWSA-N
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Description

(1S,5S)-1-Phenyl-2-azabicyclo[320]heptane is a bicyclic compound that features a phenyl group attached to a nitrogen-containing azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the use of palladium-catalyzed reactions has been reported for the construction of similar azabicyclic structures . Additionally, photochemical [2+2] cycloaddition reactions have been employed to create the bicyclic framework .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the phenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

(1S,5S)-1-phenyl-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVFVQRXKUKNIZ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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